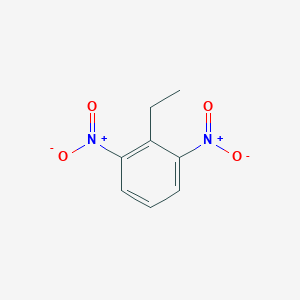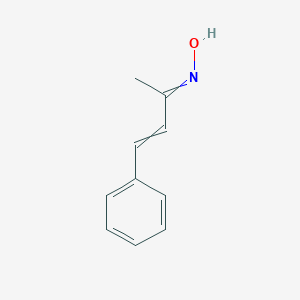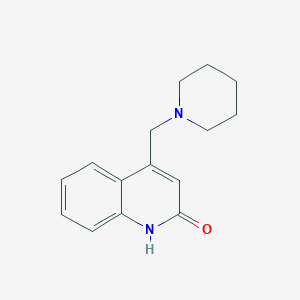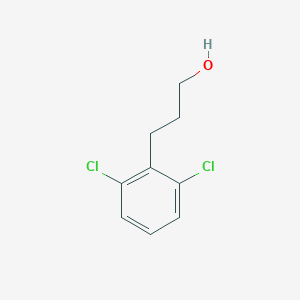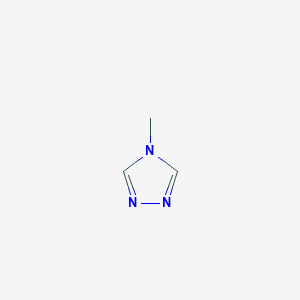
Zinc bis(piperidine-1-carbodithioate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bis(piperidine-1-carbodithioate) is a chemical compound with the molecular formula C12H20N2S4Zn. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of zinc coordinated with two piperidine-1-carbodithioate ligands, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(piperidine-1-carbodithioate) typically involves the reaction of zinc salts with piperidine-1-carbodithioic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:
Zn2++2C5H10NCS2H→Zn(C5H10NCS2)2
Industrial Production Methods: In industrial settings, the production of Zinc bis(piperidine-1-carbodithioate) involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Types of Reactions:
Oxidation: Zinc bis(piperidine-1-carbodithioate) can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to form zinc sulfide and piperidine derivatives.
Substitution: It can participate in substitution reactions where the piperidine-1-carbodithioate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products:
Oxidation: Disulfides.
Reduction: Zinc sulfide, piperidine derivatives.
Substitution: New zinc complexes with different ligands.
科学研究应用
Zinc bis(piperidine-1-carbodithioate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its therapeutic potential in treating diseases related to zinc deficiency.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
作用机制
The mechanism of action of Zinc bis(piperidine-1-carbodithioate) involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their structure and function. This interaction is primarily mediated through the coordination of zinc with sulfur and nitrogen atoms in the ligands.
相似化合物的比较
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison: Zinc bis(piperidine-1-carbodithioate) is unique due to the presence of piperidine rings, which provide distinct steric and electronic properties compared to other dithiocarbamate compounds. This uniqueness makes it particularly effective in specific catalytic and antimicrobial applications.
属性
CAS 编号 |
13878-54-1 |
|---|---|
分子式 |
C12H20N2S4Zn |
分子量 |
386.0 g/mol |
IUPAC 名称 |
zinc;piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
InChI 键 |
YBKBEKGVHFHCRI-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
手性 SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
规范 SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
Key on ui other cas no. |
13878-54-1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



